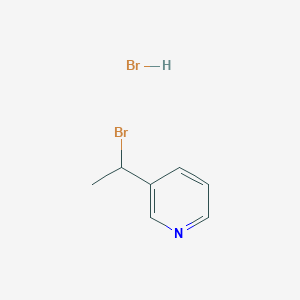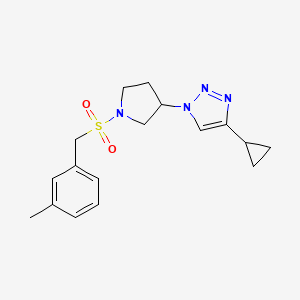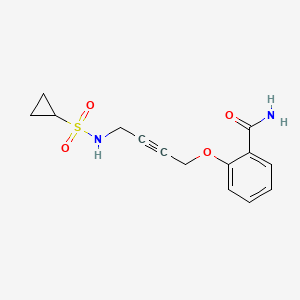
2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a complex chemical process and has been found to exhibit significant biochemical and physiological effects, making it a promising candidate for future drug development.
作用機序
The mechanism of action of 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide involves the inhibition of certain enzymes involved in the inflammatory response and the induction of apoptosis in cancer cells. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. In particular, studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit low toxicity in animal models, making it a promising candidate for future drug development.
実験室実験の利点と制限
One of the main advantages of using 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide in lab experiments is its ability to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response. This makes it a useful tool for studying the mechanisms underlying inflammation and pain. Additionally, the low toxicity of this compound in animal models makes it a safe and reliable tool for studying the effects of anti-inflammatory and anti-cancer compounds.
One limitation of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the specific mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound are not fully understood, making it challenging to design experiments to study these effects.
将来の方向性
There are several future directions for research involving 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide. One area of focus is the development of novel anti-inflammatory and anti-cancer compounds based on the structure of this compound. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of more effective therapies for inflammatory and cancer-related diseases. Finally, the synthesis process for this compound could be further optimized to improve efficiency and reduce costs, making it more accessible for use in lab experiments.
合成法
The synthesis of 2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide involves several steps, including the reaction of 4-bromoanisole with ethynylmagnesium bromide to form 4-ethynylanisole. This compound is then reacted with 4-chlorobutyronitrile to form 4-(but-2-yn-1-yl)anisole, which is further reacted with cyclopropanesulfonyl chloride to form 4-(Cyclopropanesulfonamido)but-2-yn-1-yl)anisole. Finally, this compound is reacted with benzoyl chloride to form this compound.
科学的研究の応用
2-((4-(Cyclopropanesulfonamido)but-2-yn-1-yl)oxy)benzamide has been extensively studied for its potential therapeutic applications. In particular, this compound has been found to exhibit significant anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the activity of certain enzymes involved in the inflammatory response and can induce apoptosis in cancer cells.
特性
IUPAC Name |
2-[4-(cyclopropylsulfonylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c15-14(17)12-5-1-2-6-13(12)20-10-4-3-9-16-21(18,19)11-7-8-11/h1-2,5-6,11,16H,7-10H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPQNODNDNFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![8,10-dimethyl-N-(3-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2910594.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide](/img/structure/B2910599.png)
![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2910601.png)

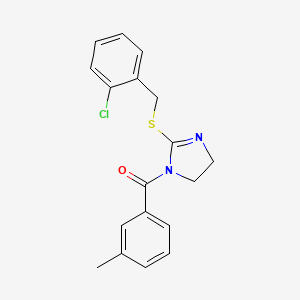
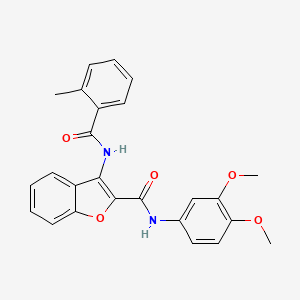
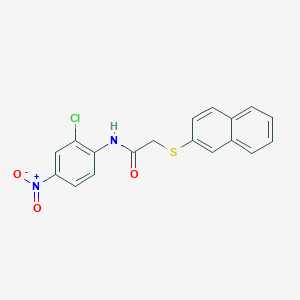
![methyl 5-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B2910606.png)
